molecular formula C8H9ClN2O4 B13201271 5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid

5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid

Cat. No.: B13201271
M. Wt: 232.62 g/mol
InChI Key: FYHXRLOHQUPIQH-UHFFFAOYSA-N
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Description

5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid is a chemical reagent of significant interest in medicinal chemistry and drug discovery research. This compound features the 1,3,4-oxadiazole scaffold, a privileged structure known for its wide spectrum of biological activities . The 1,3,4-oxadiazole core is recognized for its ability to interact with diverse biological targets, making it a valuable pharmacophore in the development of novel therapeutic agents . Researchers are particularly interested in 1,3,4-oxadiazole derivatives for their potential in anticancer research. These compounds have demonstrated mechanisms of action that include the inhibition of key enzymes such as thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC), which are crucial for cancer cell proliferation . Furthermore, the chloromethyl group on the oxolane (tetrahydrofuran) ring presents a reactive handle for further synthetic modification, allowing medicinal chemists to create diverse derivatives and conjugates for structure-activity relationship (SAR) studies . Beyond oncology, this hybrid molecule may also be investigated for its potential antimicrobial and antifungal properties, as other 1,3,4-oxadiazole-carboxylate hybrids have shown such activity . This product is intended for research purposes in laboratory settings only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H9ClN2O4

Molecular Weight

232.62 g/mol

IUPAC Name

5-[5-(chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid

InChI

InChI=1S/C8H9ClN2O4/c9-3-4-1-2-5(14-4)6-10-11-7(15-6)8(12)13/h4-5H,1-3H2,(H,12,13)

InChI Key

FYHXRLOHQUPIQH-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CCl)C2=NN=C(O2)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Route

The synthesis of this compound primarily involves the cyclization of hydrazide precursors derived from chloromethyl-substituted oxolane carboxylic acids with appropriate dehydrating agents to form the oxadiazole ring. The key steps include:

This synthetic strategy is consistent with well-established methods for 1,3,4-oxadiazole derivatives, which often rely on hydrazide intermediates and cyclodehydration chemistry.

Specific Reaction Conditions and Reagents

  • Hydrazide Formation: The chloromethyl-substituted oxolane carboxylic acid is refluxed with excess hydrazine hydrate in ethanol for several hours to yield the hydrazide intermediate.

  • Cyclization: The hydrazide is treated with phosphorus oxychloride under reflux (typically 6–7 hours) to induce cyclodehydration and ring closure, producing the oxadiazole ring system.

  • Purification: The crude product is quenched in ice, neutralized with sodium bicarbonate, and purified by recrystallization from methanol or by chromatographic techniques to achieve high purity.

Alternative Synthetic Approaches

  • Direct Cyclization of Diacylhydrazines: Some literature reports the use of diacylhydrazines cyclized with dehydrating agents like POCl3 or P2O5 to form oxadiazole rings, which could be adapted for derivatives bearing chloromethyl-oxolane substituents.

  • Oxidative Cyclization of N-Acylhydrazones: Oxidative cyclization methods using reagents such as bromine, cerium ammonium nitrate, or hypervalent iodine compounds have been demonstrated for related oxadiazoles and may offer alternative routes.

Reaction Analysis and Optimization

Reaction Monitoring and Characterization

  • Thin Layer Chromatography (TLC): Used to monitor the progress of hydrazide formation and cyclization.

  • Spectroscopic Methods: The final compound and intermediates are characterized by UV-Vis, IR, 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.

Yield and Purity Considerations

  • The choice of dehydrating agent and reaction time significantly influences yield and purity.

  • Phosphorus oxychloride is favored for its efficiency in cyclodehydration but requires careful quenching and neutralization.

  • Recrystallization and chromatographic purification ensure removal of side products and unreacted starting materials.

Data Table: Summary of Preparation Parameters

Step Reagents/Conditions Purpose Notes
Hydrazide formation Hydrazine hydrate, ethanol, reflux Conversion of acid to hydrazide Typically 4–6 hours reflux
Cyclodehydration Phosphorus oxychloride, reflux (6–7 h) Ring closure to form oxadiazole Requires careful quenching and neutralization
Purification Recrystallization (methanol) or chromatography Product isolation and purification Ensures high purity for research use

Research Discoveries and Applications

  • The chloromethyl group on the oxolane ring serves as a reactive handle for further derivatization, enabling synthesis of diverse functionalized oxadiazole derivatives.

  • The 1,3,4-oxadiazole ring imparts metabolic stability and hydrogen-bonding capacity, making the compound a valuable scaffold in medicinal chemistry.

  • Studies on related oxadiazole derivatives show significant biological activities, including antibacterial, antioxidant, and anticancer effects, suggesting potential pharmacological applications.

Chemical Reactions Analysis

Types of Reactions

5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

1,3,4-Oxadiazole Derivatives
  • 5-[5-(Chloromethyl)-1,3,4-Oxadiazol-2-yl]-2-(4-Fluorophenyl)-Pyridine ():

    • This compound replaces the oxolane and carboxylic acid with a pyridine ring and 4-fluorophenyl group.
    • Key Difference : The absence of oxolane and carboxylic acid reduces polarity but introduces aromaticity (pyridine) and fluorine-mediated lipophilicity.
    • Biological Activity : Demonstrated anticancer activity against HeLa and HepG2 cell lines, highlighting the role of 1,3,4-oxadiazole in cytotoxicity .
  • Ethyl 5-(4-Chloro-2-Phenoxy-phenyl)-1,3,4-Oxadiazole-2-carboxylate (): Features a phenoxyphenyl substituent and an ethyl ester group instead of carboxylic acid. Key Difference: The ester group may enhance membrane permeability compared to the carboxylic acid, but it is prone to hydrolysis in vivo.
1,2,4-Oxadiazole Derivatives
  • 5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid ():
    • The oxadiazole isomer (1,2,4) is substituted with a chlorothiophene and carboxylic acid.
    • Key Difference : The 1,2,4-oxadiazole isomer exhibits distinct electronic properties and hydrogen-bonding patterns compared to 1,3,4-oxadiazoles. Molecular weight (230.63) is lower due to the thiophene substituent .

Heterocycle Replacements

  • 5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic Acid (): Replaces the 1,3,4-oxadiazole with a 1,3-oxazole ring. Physical properties include a melting point of 125–127°C and boiling point of 349.6°C, suggesting higher thermal stability compared to oxadiazole derivatives .

Functional Group Modifications

  • 2-{[5-(Oxolan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic Acid (): Substitutes the carboxylic acid with a sulfanyl acetic acid group. Molecular weight is 230.24, slightly lower than the target compound .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight Biological Activity Physical Properties (if available)
Target Compound 1,3,4-Oxadiazole 5-(Chloromethyl)oxolan-2-yl, COOH Not reported Not reported Not reported
5-[5-(Chloromethyl)-1,3,4-Oxadiazol-2-yl]-2-(4-Fluorophenyl)-Pyridine 1,3,4-Oxadiazole Chloromethyl, 4-Fluorophenyl-pyridine Not reported Anticancer (HeLa, HepG2) Not reported
5-(3-Chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic Acid 1,2,4-Oxadiazole 3-Chlorothiophen-2-yl, COOH 230.63 Not reported Not reported
5-(Oxolan-2-yl)-1,3-oxazole-4-carboxylic Acid 1,3-Oxazole Oxolan-2-yl, COOH Not reported Not reported M.p. 125–127°C, B.p. 349.6°C
Ethyl 5-(4-Chloro-2-Phenoxy-phenyl)-1,3,4-Oxadiazole-2-carboxylate 1,3,4-Oxadiazole Phenoxyphenyl, COOEt Not reported Not reported Not reported

Key Findings and Implications

  • Reactivity : The chloromethyl group in the target compound enables nucleophilic substitution, a feature exploited in to synthesize amine derivatives with anticancer activity .
  • Solubility : Carboxylic acid groups (target compound, ) enhance aqueous solubility compared to esters () or amides ().
  • Biological Relevance : 1,3,4-Oxadiazoles are frequently used in drug design due to their stability and hydrogen-bonding capacity, as seen in ’s cytotoxic derivatives.

Biological Activity

5-[5-(Chloromethyl)oxolan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. Characterized by the presence of a chloromethyl group and an oxadiazole ring, this compound exhibits a range of pharmacological properties that make it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H9ClN2O4, with a molecular weight of approximately 232.62 g/mol. The unique structure includes:

  • An oxadiazole ring, known for its diverse biological activities.
  • A chloromethyl group that enhances reactivity and potential interactions with biological targets.

Antioxidant Activity

Research indicates that compounds in the oxadiazole family exhibit significant antioxidant properties. For instance, studies on related oxadiazole derivatives have shown promising results in scavenging free radicals. The compound this compound is hypothesized to possess similar capabilities due to its structural characteristics.

CompoundIC50 (µg/mL)% Inhibition at 100 µg/mL
Ascorbic Acid (control)6.1387.21
Oxadiazole Derivative25.3580.23

This data suggests that while the compound is effective in inhibiting free radicals, it is less potent than ascorbic acid as a standard antioxidant .

Anti-inflammatory Activity

In vivo studies have demonstrated the anti-inflammatory potential of oxadiazole derivatives. The compound showed significant reduction in edema volume in animal models when compared to standard anti-inflammatory drugs like ibuprofen.

TreatmentDose (mg/kg)Edema Reduction (%)
This compound1079.83 ± 4.04
Ibuprofen (control)1084.71 ± 2.77

These results indicate that the compound effectively reduces inflammation and may serve as a viable alternative to conventional anti-inflammatory agents .

The biological activity of this compound can be attributed to:

  • Covalent Bond Formation : The chloromethyl group can interact with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity.
  • Receptor Modulation : The oxadiazole ring may interact with various receptors involved in inflammatory and oxidative stress pathways.

Case Studies

  • Antioxidant and Anti-inflammatory Screening : A study evaluated several oxadiazole derivatives for their antioxidant and anti-inflammatory properties using both in vitro and in vivo models. The findings indicated that compounds with similar structures exhibited significant antioxidant activity and reduced inflammation in animal models .
  • Antimicrobial Resistance : Research has highlighted the need for new antimicrobial agents due to rising resistance levels. Oxadiazoles have been shown to possess broad-spectrum activity against various pathogens, indicating their potential role in addressing this global health issue .

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